

An In-depth Technical Guide to 2-Chloro-6fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-6-fluorobenzaldehyde**, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, safety and handling guidelines, and significant applications, particularly within the pharmaceutical and agrochemical sectors.

Core Properties

2-Chloro-6-fluorobenzaldehyde, with the CAS number 387-45-1, is a disubstituted benzaldehyde derivative.[1][2][3] Its strategic placement of halogen atoms and a reactive aldehyde group makes it a valuable precursor in organic synthesis. The molecular formula for this compound is C₇H₄CIFO.[1][3]

A summary of its key physical and chemical properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of 2-Chloro-6-fluorobenzaldehyde

Property	Value	References	
CAS Number	387-45-1	[1][2][3][4]	
Molecular Formula	C7H4CIFO	[1][3]	
Molecular Weight	158.56 g/mol	[1][3]	
Appearance	White to yellow crystalline solid	[2][4]	
Melting Point	32-35 °C	[4][5][6]	
Boiling Point	92 °C at 10 mmHg	[2][4]	
Density	1.4 ± 0.1 g/cm ³	[7]	
Flash Point	102 °C (215.6 °F) - closed cup	[6][8]	
Solubility	Insoluble in water.[4] Soluble in Chloroform and Ethyl Acetate (slightly).[4]	[4]	
InChI Key	OACPOWYLLGHGCR- UHFFFAOYSA-N	[2][6]	
SMILES String	C1=CC(=C(C(=C1)Cl)C=O)F	[3]	

Safety and Handling

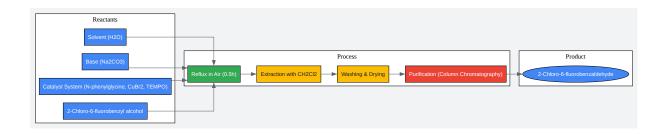
2-Chloro-6-fluorobenzaldehyde is classified as an irritant.[3] Proper handling and storage are crucial to ensure safety in a laboratory or industrial setting. It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Description	References
Pictogram	GHS07	[6][8]	
Signal Word	Warning	[6][8]	_
Hazard Statements	H315	Causes skin irritation	[3][6][8]
H319	Causes serious eye irritation	[3][6][8]	
H335	May cause respiratory irritation	[3]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/va pors/spray	[3][9]
P264	Wash skin thoroughly after handling		
P280	Wear protective gloves/protective clothing/eye protection/face protection	[9]	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water		_
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[9]	_

Synthesis and Experimental Protocols

Foundational & Exploratory


The primary methods for synthesizing **2-Chloro-6-fluorobenzaldehyde** involve the oxidation of 2-chloro-6-fluorotoluene.[2][10] An alternative patented method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst, which is presented as a more environmentally friendly approach.[2][11]

Below is a generalized experimental protocol for the synthesis of **2-Chloro-6-fluorobenzaldehyde** via oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzyl alcohol[4][5]

- Reaction Setup: To a 100 mL Schlenk tube, add 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr₂ (0.0112 g, 0.05 mmol), Na₂CO₃ (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol).
- Solvent Addition: Add 3.0 mL of H2O to the Schlenk tube.
- Reaction Conditions: Stir the mixture vigorously for 0.5 hours under reflux conditions in the air.
- Extraction: After the reaction is complete, extract the product with CH2Cl2 (3 x 2.0 mL).
- Washing and Drying: Combine the organic phases, wash with H₂O (3.0 mL), and dry with anhydrous MgSO₄.
- Purification: Concentrate the solution under vacuum. Purify the resulting residue by column chromatography to yield **2-chloro-6-fluorobenzaldehyde**. An isolated yield of 90% has been reported for a similar reaction.[4][5][7]

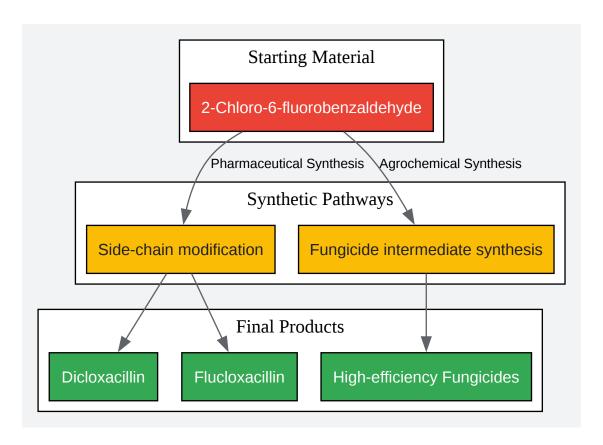
Click to download full resolution via product page

Synthesis Workflow Diagram

Chemical Reactivity and Applications

2-Chloro-6-fluorobenzaldehyde serves as a crucial building block in the synthesis of various high-value chemicals. Its applications are most prominent in the pharmaceutical and agrochemical industries.[2][12]

Pharmaceutical Synthesis: This compound is a key intermediate in the production of semi-synthetic penicillins, specifically dicloxacillin and flucloxacillin.[2][10][13] These antibiotics are effective against bacteria that produce β -lactamase. It is also used in creating high-efficiency, low-toxicity fungicides.[12]


Key Reactions: A notable reaction involving **2-Chloro-6-fluorobenzaldehyde** is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate.[5] This reaction is used to synthesize novel copolymers.[4]

Experimental Protocol: Knoevenagel Condensation[5]

• Reactants: **2-Chloro-6-fluorobenzaldehyde** and methyl cyanoacetate.

- Catalyst: Piperidine.
- Reaction: The reactants undergo a condensation reaction catalyzed by piperidine.
- Product: This yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.

Click to download full resolution via product page

Role in Drug and Agrochemical Synthesis

Conclusion

2-Chloro-6-fluorobenzaldehyde is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules, such as potent antibiotics. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | Benchchem [benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-fluorobenzaldehyde CAS#: 387-45-1 [m.chemicalbook.com]
- 5. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 [chemicalbook.com]
- 6. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloro-6-fluorobenzaldehyde Wikipedia [en.wikipedia.org]
- 11. Method for preparing 2-chloro-6-fluorobenzaldehyde Eureka | Patsnap [eureka.patsnap.com]
- 12. CN102617312A Method for preparing 2-chloro-6-fluorobenzaldehyde Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137617#2-chloro-6-fluorobenzaldehyde-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com